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Compound of Interest

Compound Name: 3-BTMD

Cat. No.: B15555902 Get Quote

Disclaimer: The initial query for "3-BTMD" did not correspond to a standard chemical identifier.

This guide pertains to 2,2,3,3-Tetramethylbutanedinitrile (CAS No. 3333-52-6), a plausible

candidate based on chemical nomenclature. This compound is also known as

Tetramethylsuccinonitrile (TMSN).

This technical guide provides a comprehensive overview of the physical and chemical

properties of 2,2,3,3-Tetramethylbutanedinitrile, tailored for researchers, scientists, and drug

development professionals.

Core Chemical Properties
2,2,3,3-Tetramethylbutanedinitrile is a colorless, odorless solid.[1][2] It is a dinitrile compound

that is notable as a decomposition product of 2,2'-azobis(isobutyronitrile) (AIBN), a common

radical initiator in polymer synthesis.[3] Its stability and reactivity are key considerations for its

handling and potential applications.

Physical and Chemical Data
The following tables summarize the key quantitative data for 2,2,3,3-Tetramethylbutanedinitrile.
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Identifier Value Source

IUPAC Name
2,2,3,3-

tetramethylbutanedinitrile
PubChem[1]

Synonyms
Tetramethylsuccinonitrile,

TMSN
PubChem[1], Wikipedia[4]

CAS Number 3333-52-6 NIST[5]

Molecular Formula C₈H₁₂N₂ PubChem[1]

Molecular Weight 136.19 g/mol PubChem[1]

Property Value Source

Melting Point 168-170 °C Echemi[4]

Boiling Point Sublimes PubChem[1]

Density 1.07 g/cm³ PubChem[1]

Solubility

Insoluble in water. Soluble in

alcohols and common organic

solvents.

Wikipedia[4]

Vapor Pressure
1.15 x 10⁻³ mmHg at 25 °C

(estimated)
PubChem[1]

Spectral Data
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Spectroscopy Data Summary Source

¹H NMR

A single peak is expected due

to the symmetrical nature of

the molecule, with all methyl

protons being chemically

equivalent.

Inferred from structure

¹³C NMR

Three distinct peaks are

expected: one for the methyl

carbons, one for the

quaternary carbons, and one

for the nitrile carbons.

Inferred from structure

IR Spectroscopy

A characteristic sharp peak for

the nitrile (C≡N) stretching

vibration is expected around

2240 cm⁻¹. C-H stretching and

bending vibrations for the

methyl groups will also be

present.

General IR tables[6]

Mass Spectrometry

The mass spectrum is

available in the NIST

WebBook.

NIST[5]

Synthesis and Reactivity
Synthesis
2,2,3,3-Tetramethylbutanedinitrile is primarily formed through the thermal decomposition of

2,2'-azobis(isobutyronitrile) (AIBN).[3] In this reaction, AIBN eliminates a molecule of nitrogen

gas to produce two 2-cyano-2-propyl radicals, which then combine to form the final product.
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Synthesis of 2,2,3,3-Tetramethylbutanedinitrile from AIBN

2,2'-azobis(isobutyronitrile)
(AIBN)

2 x 2-cyano-2-propyl radicals + N₂

Heat (Δ)

2,2,3,3-Tetramethylbutanedinitrile
(TMSN)

Dimerization

Click to download full resolution via product page

A simplified workflow for the synthesis of TMSN.

Reactivity
The compound decomposes on heating, producing toxic fumes including cyanides and nitrogen

oxides.[1][7] It can react with strong oxidants, which may cause a fire and explosion hazard.[7]

Experimental Protocols
Synthesis via AIBN Decomposition (General Protocol)
A detailed, peer-reviewed experimental protocol for the specific synthesis of 2,2,3,3-

Tetramethylbutanedinitrile was not readily available in the searched literature. However, a

general procedure based on the known decomposition of AIBN would involve the following

steps:

Dissolution: Dissolve AIBN in an inert, high-boiling point solvent (e.g., toluene or xylene) in a

reaction vessel equipped with a reflux condenser and a nitrogen inlet.
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Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, to prevent

side reactions with oxygen.

Heating: Heat the solution to the decomposition temperature of AIBN (typically between 65

and 85 °C). The reaction progress can be monitored by the evolution of nitrogen gas.

Reaction Completion: Maintain the temperature until the gas evolution ceases, indicating the

complete decomposition of AIBN.

Isolation: Cool the reaction mixture. The product, 2,2,3,3-Tetramethylbutanedinitrile, may

precipitate upon cooling if its solubility is low in the chosen solvent. Alternatively, the solvent

can be removed under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent or

by sublimation.

Spectroscopic Analysis (General Protocols)
Standard analytical techniques can be employed for the characterization of 2,2,3,3-

Tetramethylbutanedinitrile:

NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). Acquire

¹H and ¹³C NMR spectra using a standard NMR spectrometer.

IR Spectroscopy: Prepare a sample as a KBr pellet or a mull and acquire the spectrum using

an FT-IR spectrometer.

Mass Spectrometry: Introduce the sample into a mass spectrometer, typically via direct

insertion probe or after separation by gas chromatography, to obtain the mass spectrum.

Biological Activity and Drug Development Potential
There is currently no significant information available in the scientific literature to suggest that

2,2,3,3-Tetramethylbutanedinitrile has been investigated for drug development purposes or has

a known therapeutic mechanism of action.

Toxicity and Metabolism
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The primary health concern associated with 2,2,3,3-Tetramethylbutanedinitrile is its toxicity. It

can be absorbed into the body through inhalation, skin contact, and ingestion.[1][7] The

substance may have effects on the central nervous system, and exposure to high

concentrations can be fatal.[4]

Organic nitriles are known to be metabolized in the liver by cytochrome P450 enzymes, which

can release cyanide ions.[2] Cyanide is a potent toxin that can be rapidly absorbed and

distributed throughout the body.[2]

Metabolic Pathway of Nitriles

Organic Nitrile
(e.g., TMSN)

Liver
(Cytochrome P450)

Metabolism

Cyanide Ion (CN⁻)

Releases

Systemic Toxicity

Click to download full resolution via product page

A general metabolic pathway for organic nitriles.

Signaling Pathways
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No specific signaling pathways have been identified as being modulated by 2,2,3,3-

Tetramethylbutanedinitrile in the context of therapeutic effects. The neurological symptoms

reported from exposure are indicative of toxicological effects rather than a targeted

pharmacological action.

Conclusion
2,2,3,3-Tetramethylbutanedinitrile is a well-characterized chemical compound with known

physical and chemical properties. Its primary relevance in the scientific literature is as a

decomposition product of AIBN and as a reference compound in chemical analysis. Based on

currently available information, this compound has not been a subject of investigation for drug

development, and there is no evidence to suggest it has a desirable pharmacological profile or

interacts with specific biological signaling pathways in a therapeutic manner. Its inherent

toxicity, particularly its potential to release cyanide, would be a significant barrier to any

potential therapeutic development. Professionals in drug development should be aware of its

hazardous properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: 2,2,3,3-
Tetramethylbutanedinitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15555902#physical-and-chemical-properties-of-3-
btmd]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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